molecular formula C23H32O2 B1676145 甲地孕酮 CAS No. 977-79-7

甲地孕酮

货号 B1676145
CAS 编号: 977-79-7
分子量: 340.5 g/mol
InChI 键: HCFSGRMEEXUOSS-JXEXPEPMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Medrogestone is a progestin medication that has been used in menopausal hormone therapy and in the treatment of gynecological disorders . It is available both alone and in combination with an estrogen . Medrogestone is a synthetic progestogen and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity and no other important hormonal activity .


Molecular Structure Analysis

Medrogestone, also known as 6,17α-dimethyl-6-dehydroprogesterone, is a progestational agent derived from 17-methylprogesterone . Its chemical formula is C23H32O2 .


Physical And Chemical Properties Analysis

Medrogestone is a small molecule with a molar mass of 340.507 g·mol−1 .

科学研究应用

  1. 对绝经后妇女血浆脂质和脂蛋白的影响:甲地孕酮对其对血浆脂质和脂蛋白的影响进行了研究,特别是在绝经后妇女中。该领域的研究重点在于了解甲地孕酮如何影响这些脂质参数,尤其是在与雌激素疗法联合使用时。此类研究对于评估涉及甲地孕酮的激素替代疗法的潜在益处和风险至关重要​。

  2. 甲地孕酮检测的分析方法:另一个重要的研究领域涉及在生物样品中检测甲地孕酮的分析方法的开发。例如,已利用高效液相色谱 (HPLC) 和紫外检测来定量测定血清中的甲地孕酮水平。这项研究对于临床和药理学研究都很重要,因为它提供了一种测量体内甲地孕酮浓度的可靠方法。此类方法的特异性和灵敏性对于准确评估和监测药物的存在和疗效至关重要​。

安全和危害

Intrahepatic cholestasis of pregnancy (acute or in history), vaginal bleeding of unknown origin, and severe diseases of the liver such as tumors are absolute contraindications for medrogestone, as are thrombotic events such as thrombophlebitis or stroke . It is also advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3/t17-,18+,19+,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFSGRMEEXUOSS-JXEXPEPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C)C(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878637
Record name Medrogestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

467.17ºC at 760 mmHg
Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Medrogestone is a progestogen, thus its action is done under the same profile. These type of molecules are steroid hormones that bind and activate the progesterone receptor. Its action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone. Medrogestone presents structural similarities to testosterone which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells. Administration of medrogestone diminishes the response to endogenous hormones in tumor cells due to a reduction in hormone steroid receptors; this effect will translate into cytotoxic or antiproliferative effects.
Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Medrogestone

CAS RN

977-79-7
Record name Medrogestone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=977-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medrogestone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Medrogestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medrogestone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDROGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077DN93G5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

144-146ºC
Record name Medrogestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medrogestone
Reactant of Route 2
Medrogestone
Reactant of Route 3
Medrogestone
Reactant of Route 4
Medrogestone
Reactant of Route 5
Medrogestone
Reactant of Route 6
Medrogestone

Citations

For This Compound
1,320
Citations
RE Rangno, PJ McLeod, J Ruedy… - Clinical Pharmacology …, 1971 - Wiley Online Library
… P The purpose of this study was to assess the efficacy and tolerance of medrogestone in … weeks followed by medrogestone, 50 mg., twice daily for 24 weeks. Medrogestone and placebo …
Number of citations: 51 ascpt.onlinelibrary.wiley.com
C Revesz, CI Chappel - Reproduction, 1966 - rep.bioscientifica.com
… 'Medrogestone' was investigated and its activity compared to progesterone and medroxyprogesterone acetate ( map ). Medrogestone … Medrogestone is free of undesirable side …
Number of citations: 39 rep.bioscientifica.com
WJ Lin, SJ Her, PF Chen, RRL Chen - Journal of Chromatography B …, 1998 - Elsevier
… of medrogestone. … medrogestone, medrogestone 3-enol trifluoroacetate, for GC–MS analysis [12]. The reproducibility and time taken for the preparation of a derivative for medrogestone …
Number of citations: 3 www.sciencedirect.com
GS Chetrite, C Ebert, F Wright, AC Philippe… - The Journal of Steroid …, 1999 - Elsevier
… the effect of the progestin medrogestone on the sulfatase and … Medrogestone significantly inhibits this transformation, at all the … Medrogestone has a biphasic effect on sulfotransferase …
Number of citations: 46 www.sciencedirect.com
DF Paulson, RD Kane - The Journal of Urology, 1975 - Elsevier
… Medrogestone is a progestational agent that may reduce outflow obstruction secondary to … oral medrogestone twice daily and 5 of 7 patients taking 7 .5 mg. oral medrogestone twice …
Number of citations: 27 www.sciencedirect.com
MJ van der Mooren, JAG Leuven, R Rolland - Maturitas, 1994 - Elsevier
… The hormone replacement regimen with continuous conjugated estrogens and cyclic medrogestone as used in this study has been described as effective and satisfactory concerning …
Number of citations: 13 www.sciencedirect.com
JAG Leuven, MJ van der Mooren, R Buytenhek - Fertility and sterility, 1995 - Elsevier
Objective To test the hypothesis that the progestogen medrogestone has no effect on changes in lipoprotein metabolism evoked by continuous estrogen replacement therapy, paying …
Number of citations: 11 www.sciencedirect.com
LP Bullock, C Gupta, CW Bardin - International Journal of …, 1978 - Wiley Online Library
… with medrogestone administration should not affect the response of this organ. Our results indicate that medrogestone has … Interestingly, renal ADH was more sensitive to medrogestone …
Number of citations: 9 onlinelibrary.wiley.com
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. 3kwh Solar Energy System Home off Grid (SRA…
Number of citations: 0 www.sotech.co.kr
F Pansini, D De Paoli, P Albertazzi… - European Journal of …, 1996 - Elsevier
… On the contrary, the same dose of medrogestone induced a consistent decrease … medrogestone-treated patients dropped out due to unscheduled bleeding. A low dose of …
Number of citations: 8 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。